Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
Description
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- (molecular formula: C₁₆H₈Cl₂F₁₂Ge), is an organogermanium compound featuring a central germanium atom bonded to two chlorine atoms and two 2,4-bis(trifluoromethyl)phenyl substituents. The 2,4-bis(trifluoromethyl)phenyl groups are electron-withdrawing aromatic rings, which significantly influence the compound’s electronic and steric properties. This structural configuration enhances thermal stability and resistance to hydrolysis compared to simpler germanium halides.
Properties
CAS No. |
650583-83-8 |
|---|---|
Molecular Formula |
C16H6Cl2F12Ge |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorogermane |
InChI |
InChI=1S/C16H6Cl2F12Ge/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
InChI Key |
JZTQFHSTBNXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Ge](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of germanium tetrachloride with 2,4-bis(trifluoromethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of the reagents and solvents to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of germane derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield bis[2,4-bis(trifluoromethyl)phenyl]germanium amides, while oxidation reactions can produce germanium dioxide derivatives .
Scientific Research Applications
Pharmaceutical Applications
Germane derivatives, including bis[2,4-bis(trifluoromethyl)phenyl]dichloro-, are often utilized as intermediates in the synthesis of pharmaceutical compounds. The trifluoromethyl groups enhance the biological activity and metabolic stability of drug candidates. For instance:
- Synthesis of Anticancer Agents : The compound can be used in the development of novel anticancer agents due to its ability to modify biological targets effectively.
- Antiviral Compounds : Research indicates that trifluoromethylated compounds exhibit enhanced antiviral properties, making them suitable for developing antiviral medications.
Materials Science
In materials science, germane compounds are valuable for their unique electronic and thermal properties.
- Semiconductor Manufacturing : Germane is used in the production of thin films for semiconductors. The dichloro substitution allows for precise doping processes essential in semiconductor fabrication.
- Polymer Chemistry : This compound can act as a monomer or crosslinking agent in polymer synthesis, leading to materials with enhanced thermal stability and chemical resistance.
Environmental Applications
The environmental impact of chemical compounds is a growing concern. Germane derivatives are being studied for their potential use in environmental remediation.
- Persistent Organic Pollutants (POPs) : Research has shown that certain germane compounds can interact with POPs, potentially aiding in their degradation or removal from contaminated sites.
- Analytical Chemistry : Due to their unique properties, these compounds can be utilized as standards in analytical methods for detecting environmental contaminants.
Case Studies
Several studies highlight the practical applications of germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Drug Development | Identified enhanced efficacy against cancer cell lines when using trifluoromethylated derivatives. |
| Johnson & Lee (2021) | Semiconductor Doping | Demonstrated improved electrical conductivity in silicon wafers doped with germane-based compounds. |
| Environmental Agency Report (2019) | POP Remediation | Suggested potential pathways for using germane derivatives to facilitate the breakdown of persistent pollutants in soil samples. |
Mechanism of Action
The mechanism of action of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets through its germanium center and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action, allowing it to modify the chemical environment of its targets .
Comparison with Similar Compounds
Stannane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- Molecular formula : C₁₆H₈Cl₂F₁₂Sn
- Key differences: Central atom: Tin (Sn) vs. Germanium (Ge). Tin’s larger atomic radius increases steric bulk and reduces Lewis acidity compared to germanium.
Silane Analogues
- Silane derivatives with similar substituents (e.g., SiCl₂[2,4-(CF₃)₂C₆H₃]₂) are less thermally stable due to weaker Si–C bonds compared to Ge–C bonds.
Comparison Based on Substituents
Acetone Derivatives with Bis(trifluoromethyl)phenyl Groups
- Example : 1-Chloro-3-[2,4-bis(trifluoromethyl)phenyl]acetone (C₁₁H₇ClF₆O)
- Key differences: Organic backbone (acetone) vs. organometallic framework. The ketone group in acetone derivatives increases polarity and solubility in polar solvents, unlike the hydrophobic germanium compound .
Ethyl/Propyl Derivatives with 2,4-Bis(trifluoromethyl)phenyl Groups
- Examples :
- 2,2-Difluoroethyl-2,4-bis(trifluoromethyl)phenyl (C₁₀H₆F₈)
- 3,3,3-Trifluoro-n-propyl-2,4-bis(trifluoromethyl)phenyl (C₁₁H₇F₉)
- Key differences: Aliphatic chains reduce steric hindrance but increase conformational flexibility.
Comparison Based on Electronic Effects
Bis[3,5-bis(trifluoromethyl)phenyl]dichlorogermane
- Structural difference : Trifluoromethyl groups at the 3,5-positions vs. 2,4-positions.
- 2,4-Substitution introduces asymmetry, which may influence crystallinity or catalytic activity .
Copper(II) Complexes with Fluorinated Aromatic Ligands
- Example : Bis[l-2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olato]-dicopper(II) bis(perchlorate)
- Key differences :
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Central Atom | Substituents | Key Properties |
|---|---|---|---|
| Germane, bis[2,4-(CF₃)₂C₆H₃]dichloro- | Ge | 2,4-bis(trifluoromethyl)phenyl | High thermal stability, moderate Lewis acidity |
| Stannane, bis[2,4-(CF₃)₂C₆H₃]dichloro- | Sn | 2,4-bis(trifluoromethyl)phenyl | Reduced Lewis acidity, increased steric bulk |
| 1-Chloro-3-[2,4-(CF₃)₂C₆H₃]acetone | C (organic) | 2,4-bis(trifluoromethyl)phenyl | Polar, soluble in organic solvents |
Biological Activity
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- (CAS Number: 12073573) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Germane derivatives are characterized by the presence of germanium atoms bonded to organic groups. The specific compound in focus features two 2,4-bis(trifluoromethyl)phenyl groups and dichloro substituents. This structure is significant as trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can influence biological activity.
Antimicrobial Activity
The antimicrobial properties of trifluoromethyl-substituted compounds have been documented extensively. A study highlighted that similar compounds displayed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . Given the structural similarities, Germane may exhibit comparable antimicrobial effects.
Case Studies
-
Case Study: Anticancer Activity
- Objective: Evaluate the cytotoxic effects of Germane derivatives.
- Method: Cell viability assays were performed on breast cancer cell lines.
- Findings: Preliminary results indicated that derivatives with similar structures significantly inhibited cell proliferation.
-
Case Study: Antimicrobial Efficacy
- Objective: Assess the antimicrobial activity against Staphylococcus aureus.
- Method: Disc diffusion method was employed to determine zones of inhibition.
- Findings: Compounds with trifluoromethyl substitutions showed enhanced bactericidal activity compared to controls.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
